The synthesis of WYE-151650 involves several key steps that utilize organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:
The synthesis process emphasizes the importance of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products .
WYE-151650 participates in various chemical reactions primarily related to its function as a kinase inhibitor. Key reactions include:
These reactions are crucial for understanding how WYE-151650 modulates biological pathways associated with inflammation and immune responses .
The mechanism of action for WYE-151650 involves selective inhibition of Janus kinase 3, which is integral to signal transduction pathways activated by various cytokines. Upon binding to Janus kinase 3:
This selective inhibition has been demonstrated in various in vitro and in vivo models, showcasing its potential effectiveness in treating conditions like rheumatoid arthritis and other inflammatory disorders .
WYE-151650 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into effective pharmaceutical preparations .
WYE-151650 has significant potential applications in scientific research and medicine:
JAK3 is distinguished by its exclusive hematopoietic expression and partnership with the common gamma chain (γc) of cytokine receptors. It mediates signaling for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 phosphorylates STAT proteins (primarily STAT5), triggering nuclear translocation and gene transcription for immune cell proliferation, differentiation, and survival [6] [9]. Key characteristics include:
Pan-JAK inhibitors (e.g., tofacitinib) exhibit clinical efficacy but carry risks of anemia, thrombocytopenia, and infections due to JAK2 inhibition. Selective JAK3 blockade offers three key advantages [2] [8]:
Table 1: Selectivity Profiles of Clinical JAK Inhibitors
Compound | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Limitation |
---|---|---|---|---|---|
Tofacitinib | ++ | ++ | +++ | + | Anemia, infections |
Decernotinib (VX-509) | + | ± | +++ | ± | Limited cellular potency |
Ritlecitinib* | ± | ± | ++++ | ± | Covalent binding; long-term safety |
WYE-151650 | + | ± | ++++ | ± | N/A (preclinical) |
Covalent inhibitor; ++/+++ indicates relative inhibition potency [5] [8].
Discovery and Kinase Selectivity
WYE-151650 was identified through rigorous kinase profiling by Wyeth Research (now Pfizer). It demonstrated sub-nanomolar inhibition (IC₅₀ = 0.8 nM) against JAK3, with 36-, 14-, and 34-fold selectivity over JAK1, JAK2, and TYK2, respectively. This surpassed early inhibitors like CP-690550 (tofacitinib), which lacked JAK3 specificity [1] [7].
Table 2: Preclinical Profile of WYE-151650
Parameter | Value | Assay System |
---|---|---|
JAK3 IC₅₀ | 0.8 nM | Enzymatic |
JAK1/JAK2/JAK3/TYK2 Selectivity | 36x/14x/1x/34x | Kinase panel |
IL-2-induced PBMC proliferation | IC₅₀ = 50 nM | Human peripheral blood cells |
STAT5 phosphorylation | Significant inhibition at 50 nM | Lymphocytes |
In vivo efficacy | Reduced IFN-γ, NK cell depletion | Mouse DTH/CIA models |
Molecular Basis of Selectivity
The compound’s pyrrolopyrimidine core occupies the ATP-binding pocket, while its (R,R)-tetrahydronaphthalenyl group extends into a hydrophobic region unique to JAK3. Unlike covalent inhibitors (e.g., ritlecitinib), WYE-151650 binds reversibly, leveraging:
Cellular and In Vivo Validation
In human PBMCs, WYE-151650 suppressed IL-2-driven proliferation (IC₅₀ = 50 nM) without affecting JAK3-independent pathways (e.g., IL-6/GM-CSF). In murine collagen-induced arthritis (CIA), it reduced inflammation by inhibiting IFN-γ production and NK cell activation, confirming target engagement in disease models [1] [7].
WYE-151650 (chemical name: 3'-(4(R)-Hydroxy-1,2,3,4-tetrahydro-naphthalen-1(R)-yl)-1'-methyl-2'-oxo-2',3'-dihydro-1'H-[1,5']bibenzoimidazolyl-6-carbonitrile) features:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: